molecular formula C11H9ClN2O3 B8289348 (3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid

(3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid

Cat. No. B8289348
M. Wt: 252.65 g/mol
InChI Key: MTQIVQNYMNIBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

was prepared from 7-chloro-1H-indole-3-carbaldehyde [1008-07-7] using similar protocols as described in Scheme A11 for the preparation of (3-carbamoyl-5-chloro-indol-1-yl)-acetic acid. White solid. MS (LC/MS): 253 [M+H]+, 505 [2M+H]+; tR (HPLC conditions b): 3.32 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC=C2C=1NC=C2C=O.[C:13]([C:16]1[C:24]2[C:19](=[CH:20][CH:21]=[C:22](Cl)[CH:23]=2)[N:18]([CH2:26][C:27]([OH:29])=[O:28])[CH:17]=1)(=[O:15])[NH2:14]>>[C:13]([C:16]1[C:24]2[C:19](=[C:20]([Cl:1])[CH:21]=[CH:22][CH:23]=2)[N:18]([CH2:26][C:27]([OH:29])=[O:28])[CH:17]=1)(=[O:15])[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C2C(=CNC12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=CN(C2=CC=C(C=C12)Cl)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.32 min.
Duration
3.32 min

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=CN(C2=C(C=CC=C12)Cl)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.